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Compound of Interest

Compound Name: N-Chloroacetylglycine

Cat. No.: B556128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for N-
Chloroacetylglycine (C₄H₆ClNO₃), a molecule of interest in synthetic chemistry and drug

development. The guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following sections and tables summarize the anticipated quantitative data for N-
Chloroacetylglycine based on the analysis of its functional groups: a secondary amide, a

carboxylic acid, and a chloroalkane. These values are predicted based on established

principles of spectroscopy.

¹H NMR Spectroscopy Data
The proton NMR spectrum of N-Chloroacetylglycine is expected to show three distinct signals

in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for compounds with labile

protons like those in carboxylic acids and amides.
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Signal Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Carboxylic Acid (-

COOH)
~12-13 Singlet (broad) 1H

Amide (-NH) ~8.5-9.0 Triplet 1H

Methylene (-CH₂-CO) ~4.0-4.2 Doublet 2H

Methylene (-CH₂-Cl) ~4.2-4.4 Singlet 2H

¹³C NMR Spectroscopy Data
The carbon-13 NMR spectrum will provide insight into the carbon framework of the molecule.

Four distinct signals are predicted.

Signal Assignment Predicted Chemical Shift (δ, ppm)

Carboxylic Acid Carbonyl (-COOH) ~170-175

Amide Carbonyl (-CONH-) ~165-170

Methylene Carbon (-CH₂-CO) ~40-45

Methylene Carbon (-CH₂-Cl) ~40-45

Infrared (IR) Spectroscopy Data
The IR spectrum reveals the presence of key functional groups through their characteristic

vibrational frequencies.
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (Carboxylic Acid) 3300-2500 Strong, Broad

N-H Stretch (Amide) 3400-3200 Medium

C=O Stretch (Carboxylic Acid) 1730-1700 Strong

C=O Stretch (Amide I Band) 1680-1630 Strong

N-H Bend (Amide II Band) 1570-1515 Medium

C-N Stretch 1400-1200 Medium

C-O Stretch 1320-1210 Strong

C-Cl Stretch 800-600 Strong

Mass Spectrometry Data
Mass spectrometry of N-Chloroacetylglycine (Molecular Weight: 151.55 g/mol ) is expected to

show the molecular ion peak and characteristic fragmentation patterns.

m/z Proposed Fragment Identity Notes

151/153 [M]⁺, [M+2]⁺
Molecular ion peak and its

isotope peak due to ³⁷Cl.

106 [M - COOH]⁺
Loss of the carboxylic acid

group.

77 [CH₂ClCO]⁺
Acylium ion from cleavage of

the amide bond.

75 [H₂NCH₂COOH]⁺ Glycine fragment.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for N-
Chloroacetylglycine.
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NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

N-Chloroacetylglycine (5-10 mg)

Deuterated solvent (e.g., DMSO-d₆)

NMR tube (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of N-Chloroacetylglycine and dissolve it in

approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully

dissolved; gentle warming or sonication may be applied if necessary.

Spectrometer Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the probe temperature to a standard value (e.g., 298 K).

¹H NMR Acquisition:

Use a standard single-pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

Set the acquisition time to 2-4 seconds and the relaxation delay to 5 seconds to ensure full

relaxation of all protons, including the carboxylic acid proton.
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Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).[1]

A longer acquisition time and a larger number of scans will be required compared to ¹H

NMR due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups in N-Chloroacetylglycine.

Materials:

N-Chloroacetylglycine (1-2 mg)

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR Spectrometer

Procedure:
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Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of N-Chloroacetylglycine with approximately 100-200 mg of dry KBr in an

agate mortar until a fine, homogeneous powder is obtained.

Transfer the powder to the pellet press and apply pressure to form a thin, transparent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The acquired spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Label the significant absorption peaks corresponding to the functional groups.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of N-
Chloroacetylglycine.

Materials:

N-Chloroacetylglycine

Suitable solvent (e.g., methanol, acetonitrile/water mixture)

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:
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Sample Preparation:

Prepare a dilute solution of N-Chloroacetylglycine (e.g., 10-100 µg/mL) in a suitable

volatile solvent.[2]

The solution must be free of non-volatile salts and buffers.[2]

Data Acquisition:

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow

rate.

Acquire the mass spectrum in positive or negative ion mode. Positive mode is likely to

show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated

molecule [M-H]⁻.

Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-300).

For fragmentation analysis (MS/MS), select the molecular ion peak for collision-induced

dissociation (CID) and acquire the product ion spectrum.

Data Analysis:

Identify the molecular ion peak and confirm the molecular weight.

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the

molecule.

Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of

N-Chloroacetylglycine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data Analysis of N-Chloroacetylglycine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556128#n-chloroacetylglycine-spectroscopic-data-
analysis-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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